molecular formula C10H14BrNO B2995505 2-Amino-6-bromo-4-tert-butylphenol CAS No. 328565-18-0

2-Amino-6-bromo-4-tert-butylphenol

Cat. No.: B2995505
CAS No.: 328565-18-0
M. Wt: 244.132
InChI Key: WQRPBRKYAQLZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-bromo-4-tert-butylphenol is an organic compound with the molecular formula C10H14BrNO It is a substituted phenol, characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, and a tert-butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-tert-butylphenol typically involves the bromination of 4-tert-butylphenol followed by amination. One common method includes:

    Bromination: 4-tert-butylphenol is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-tert-butylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to hydrogen.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: De-brominated phenols.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Amino-6-bromo-4-tert-butylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-tert-butylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-tert-butylphenol
  • 2-Bromo-4,6-di-tert-butylphenol
  • 4-tert-Butylphenol

Uniqueness

2-Amino-6-bromo-4-tert-butylphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both an amino group and a bromine atom on the phenol ring allows for diverse chemical modifications and interactions.

Properties

IUPAC Name

2-amino-6-bromo-4-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRPBRKYAQLZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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